3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea
Description
This compound belongs to the tetrahydroquinoline-urea family, characterized by a urea bridge linking a tetrahydroquinoline core to a 2-phenylethyl group. The tetrahydroquinoline moiety is substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group.
Properties
IUPAC Name |
1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16(2)21(26)25-14-6-9-18-10-11-19(15-20(18)25)24-22(27)23-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15-16H,6,9,12-14H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWLPSCWXBPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions . For example, cyclization of an appropriately substituted phenethylamide derivative under acidic conditions yields the tetrahydroquinoline ring.
Example Procedure :
Acylation at the 1-Position
The 1-position nitrogen is acylated with 2-methylpropanoyl chloride:
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Reagents : 2-Methylpropanoyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv), anhydrous dichloromethane (DCM).
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Conditions : Stir at 0°C for 1 hour, then room temperature for 12 hours.
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Workup : Wash with NaHCO₃ (aq), dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Yield : ~85% (estimated from analogous acylation reactions).
Synthesis of 2-Phenylethyl Isocyanate
Phosgene-Based Method
Traditional isocyanate synthesis involves phosgene (COCl₂), though safety concerns necessitate alternatives:
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Reaction : 2-Phenylethylamine (1.0 equiv) is treated with phosgene (1.1 equiv) in anhydrous toluene at −10°C.
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Quenching : Excess phosgene is removed under reduced pressure.
Limitations : High toxicity of phosgene prompts use of triphosgene (bis(trichloromethyl) carbonate) as a safer alternative.
Triphosgene-Mediated Isocyanate Formation
A modified protocol adapted from solid-phase peptide synthesis:
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Reagents : Triphosgene (0.33 equiv), DIPEA (4.5 equiv), anhydrous DCM.
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Conditions : Add triphosgene to a solution of 2-phenylethylamine in DCM at 0°C, stir for 2 hours.
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Workup : Filter and concentrate under vacuum.
Yield : ~90% (based on similar isocyanate syntheses).
Urea Bond Formation
Solution-Phase Coupling
The amine (Intermediate A) reacts with the isocyanate (Intermediate B) in anhydrous conditions:
Solid-Phase Synthesis (Alternative Method)
Adapting methodologies for urea-based PSMA inhibitors:
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Resin Functionalization : Load Fmoc-protected Intermediate A onto 2-CTC resin.
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Isocyanate Generation : Treat resin-bound amine with triphosgene (0.6 equiv) and DIPEA (4.5 equiv) in DCM at 0°C for 6 hours.
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Coupling : Add 2-phenylethylamine (3.0 equiv) in DMF, stir for 12 hours.
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Cleavage : Use TFA/DCM (1:99) to release the product from the resin.
Advantages : Improved purity and reduced side reactions.
Optimization and Mechanistic Insights
Reaction Monitoring
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation at the tetrahydroquinoline ring, yielding quinoline derivatives.
Reduction: : Reduction reactions could target the carbonyl groups or the aromatic ring, leading to corresponding alcohols or saturated ring systems.
Substitution: : Substituent groups on the aromatic ring can be altered via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide for strong oxidation; milder oxidizing agents like PCC for selective oxidations.
Reduction: : Lithium aluminum hydride for strong reductions; catalytic hydrogenation for hydrogen additions.
Substitution: : Halogenating agents like NBS for bromination; Friedel-Crafts acylation for introducing acyl groups.
Major Products
Oxidation typically forms quinoline derivatives, reduction can yield alcohols or dihydro derivatives, and substitution reactions will result in various functionalized aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of the urea and phenylethyl groups enhances its interaction with biological targets. The molecular formula is , and its molecular weight is approximately 370.49 g/mol.
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the tetrahydroquinoline structure can enhance its potency against breast and lung cancer cells.
Antimicrobial Activity
Research has demonstrated that compounds containing the tetrahydroquinoline moiety possess significant antimicrobial properties . In vitro studies indicate that 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea exhibits activity against both Gram-positive and Gram-negative bacteria.
Neuropharmacology
This compound may also have implications in neuropharmacology . Preliminary studies suggest that it could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Investigated as an anticancer agent | Potent against breast and lung cancer cells |
| Antimicrobial Activity | Exhibits activity against various bacterial strains | Effective against both Gram-positive and negative bacteria |
| Neuropharmacology | Potential modulation of neurotransmitter systems | May offer therapeutic benefits in neurodegenerative diseases |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydroquinoline and tested their cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values in the micromolar range, indicating significant anticancer activity.
Case Study 2: Antimicrobial Efficacy
A research team evaluated the antimicrobial properties of various tetrahydroquinoline derivatives, including 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea. Results showed inhibition zones comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.
Case Study 3: Neuroprotective Effects
In a neuropharmacological study published in Neuroscience Letters, the compound was tested for its effects on neuronal cell viability under oxidative stress conditions. The results indicated that it significantly protected neuronal cells from apoptosis induced by oxidative stress.
Mechanism of Action
The exact mechanism of action depends on the biological or chemical context. For instance, as a pharmacophore, it may interact with specific enzymes or receptors, affecting signal transduction pathways or metabolic processes.
Molecular Targets and Pathways
If biologically active, the compound may target specific proteins, influencing pathways like neurotransmission, inflammation, or cell growth. The presence of the urea moiety suggests potential binding to proteins through hydrogen bonding and Van der Waals interactions.
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar urea derivatives:
Key Observations :
- Branched vs.
- Aromatic Substituents: The 2-phenylethyl group in the target compound contrasts with the 4-fluorobenzyl () and 2-(4-methoxyphenyl)ethyl () groups. For example, the fluorinated analog () may exhibit improved blood-brain barrier penetration .
- Polar Functional Groups : Methoxyacetyl () and trifluoromethyl () substituents introduce polarity, which could enhance solubility or alter metabolic pathways .
Crystallographic and Conformational Insights
highlights the importance of substituent orientation in dictating molecular conformation. For example, in the crystal structure of a related tetrahydroquinoline-pyrrolidinone derivative, torsion angles between heterocyclic and aromatic rings (e.g., 47.0°–56.4°) significantly impact intermolecular interactions and crystal packing . Similarly, the target compound’s 2-phenylethyl group may adopt specific torsional angles, influencing its binding mode in biological targets.
Recommendations :
- Conduct comparative assays to evaluate binding affinity against kinase or receptor targets.
- Perform crystallographic studies to resolve conformational preferences and intermolecular interactions.
Biological Activity
The compound 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on the available literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 352.427 g/mol. The structural characteristics include a tetrahydroquinoline ring system and a urea moiety, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352.427 g/mol |
| LogP | 4.0207 |
| Polar Surface Area | 58.64 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Tetrahydroquinoline Ring : This can be achieved through a Pictet-Spengler reaction.
- Urea Formation : The introduction of the urea group can be accomplished via the reaction of isocyanates with amines.
- Final Modifications : Alkylation and acylation steps may be involved to achieve the desired structure.
Cytotoxicity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxic activity against various human tumor cell lines. For instance, a related study demonstrated that urea derivatives showed comparable or enhanced cytotoxic effects compared to their amide counterparts .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which plays a role in melanin synthesis and may be implicated in cancer progression .
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as MAPK/ERK, influencing cellular processes like proliferation and apoptosis.
Case Studies
- In Vitro Studies : A series of experiments have evaluated the cytotoxic properties of urea derivatives against five different human tumor cell lines, showing promising results in inhibiting cell growth .
- Mechanistic Insights : Studies focusing on the interaction of similar compounds with tyrosinase have provided insights into their potential therapeutic applications in treating pigmentation disorders and certain cancers .
Therapeutic Implications
Given its structural features and biological activity, 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea holds potential as a lead compound in drug development for cancer therapy and other diseases associated with dysregulated enzyme activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinoline core followed by urea coupling. For example, amine intermediates (e.g., 1,2,3,4-tetrahydroquinolin-7-amine derivatives) can react with isocyanate-bearing phenethyl groups under anhydrous conditions . Yield optimization requires controlling stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature (40–80°C). Use factorial design (e.g., 2^k designs) to assess interactions between variables like catalyst loading and reaction time .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) for purity analysis with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For urea linkage validation, FT-IR can detect N-H stretching (3200–3350 cm⁻¹) and carbonyl peaks (1640–1680 cm⁻¹). Cross-validate results with elemental analysis to resolve discrepancies in crystallinity or hygroscopicity .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Degradation pathways (e.g., hydrolysis of the urea moiety) may require buffered solutions (pH 6–8) for aqueous formulations, as seen in Pfizer’s patented formulations for related ureas .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis pathways for this urea derivative?
- Methodological Answer : Employ quantum chemical calculations (DFT, B3LYP/6-31G*) to model reaction intermediates and transition states. ICReDD’s workflow integrates reaction path searches with experimental validation, reducing trial-and-error cycles . For example, simulate the nucleophilic attack of the tetrahydroquinoline amine on the isocyanate group to identify steric or electronic bottlenecks. Pair computational results with robotic high-throughput screening for empirical refinement .
Q. What strategies resolve contradictory data in bioactivity assays involving this compound?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS) to isolate variables like solvent residues or counterion effects. For instance, discrepancies in IC₅₀ values may arise from residual DMSO in cell-based assays; validate via LC-MS trace analysis. Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanism-specific effects .
Q. How can AI-driven process simulation enhance scale-up protocols for this compound?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (e.g., neural networks) to model heat/mass transfer during reactor scale-up. Train models on pilot-scale data (e.g., agitation rate, cooling profiles) to predict crystallization kinetics or byproduct formation. Implement reinforcement learning for real-time adjustment of parameters like pH or feed rates .
Q. What are the implications of substituent modifications on the tetrahydroquinoline or phenethyl groups for target selectivity?
- Methodological Answer : Design a library of analogs using fragment-based approaches. Replace the 2-methylpropanoyl group with bioisosteres (e.g., cyclopropane carbonyl) and assess SAR via SPR or cryo-EM. For phenethyl modifications, evaluate logP changes (CLOGP software) to correlate with membrane permeability in MDCK assays. Prioritize candidates with >10-fold selectivity over off-targets (e.g., kinase panels) .
Experimental Design and Data Analysis
Q. How should researchers design experiments to optimize reaction conditions while minimizing resource use?
- Methodological Answer : Apply D-optimal or Box-Behnken designs to reduce the number of experiments. For example, vary three factors (temperature, catalyst concentration, solvent ratio) across 15 runs instead of a full factorial 27-run design. Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to model nonlinear relationships .
Q. What statistical tools are recommended for analyzing batch-to-batch variability in synthesis?
- Methodological Answer : Implement control charts (e.g., X-bar and R charts) to monitor critical quality attributes (CQAs) like yield and purity. Apply Grubbs’ test to identify outliers in HPLC area percentages. For multivariate drift (e.g., impurity profiles), use Hotelling’s T² analysis paired with Mahalanobis distance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
